8-Boc-8-azabicyclo[3.2.1]octan-2-amine
Overview
Description
8-Boc-8-azabicyclo[3.2.1]octan-2-amine is a chemical compound with the CAS Number: 1419101-50-0 . It has a molecular weight of 226.32 . The IUPAC name of this compound is tert-butyl (1R,2S,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate . It is typically stored in a refrigerator and appears as a colorless to yellow sticky oil to semi-solid .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The Inchi Code for 8-Boc-8-azabicyclo[3.2.1]octan-2-amine is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-6-9(13)10(14)7-5-8/h8-10H,4-7,13H2,1-3H3 . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Despite this, most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Physical And Chemical Properties Analysis
8-Boc-8-azabicyclo[3.2.1]octan-2-amine has a molecular weight of 226.32 . It is typically stored in a refrigerator and appears as a colorless to yellow sticky oil to semi-solid .Scientific Research Applications
Cationic Oligomerization
8-Boc-8-azabicyclo[3.2.1]octan-2-amine is involved in the cationic oligomerization of bicyclic oxalactam. The oligomerization, using catalysts like trifluoromethanesulfonic acid and borontrifluoride etherate, results in a high-yield mixture of oligomers. This process is unique due to the protonation of the oxamide unit in the molecule, leading to peculiar oligomerization pathways (Hashimoto & Sumitomo, 1984).
Synthesis of Azabicyclic Amines
Research has led to the design and preparation of new azabicyclic amines, including variants of 8-Boc-8-azabicyclo[3.2.1]octan-2-amine, for their potential applications in treating cognitive deficits in schizophrenia. These compounds have shown significant activity in α7 nicotinic acetylcholine receptor assays (Walker et al., 2008).
Enantioselective Synthesis Applications
The compound has been synthesized enantiopurely, providing a foundation for exploring conformation-activity relationships in biologically active peptides. This synthesis is crucial for its application in understanding the structure and function of various peptides (Dietrich & Lubell, 2003).
Synthesis of 8-Azaspiro Compounds
The N-Boc-protected form of 8-Boc-8-azabicyclo[3.2.1]octan-2-amine has been used to synthesize 8-azaspiro compounds, highlighting its role in the development of new molecular structures with potential biological significance (Mandzhulo et al., 2016).
Structural Studies
Studies have been conducted on the crystal structures of derivatives of this compound to understand the relationship between structure and reactivity, which is vital in the design of new pharmaceuticals and materials (Yamane et al., 1992).
Hydrophilic Polyamide Membrane Preparation
The compound has been used in the synthesis of hydrophilic polyamide membranes, showcasing its application in material science and engineering (Sumitomo & Hashimoto, 1984).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is ongoing interest in this area of research, and future directions may include further exploration of the synthesis and applications of compounds with this structure.
properties
IUPAC Name |
tert-butyl 2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-6-9(13)10(14)7-5-8/h8-10H,4-7,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSMXQVRQBFKNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Boc-8-azabicyclo[3.2.1]octan-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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